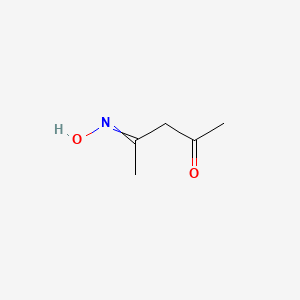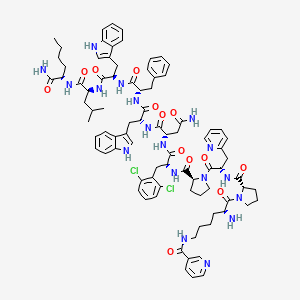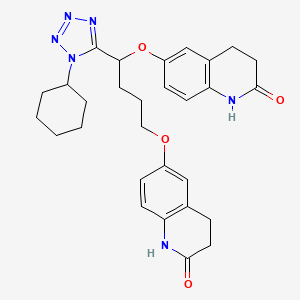
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is a chemical compound with the molecular formula C29H34N6O4 and a molecular weight of 530.62 g/mol . It is an impurity of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor . This compound exhibits antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Preparation Methods
The synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves several steps. One common method includes the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc/acetic acid or triphenylphosphine . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts like lactic acid .
Chemical Reactions Analysis
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions often involve reagents like zinc/acetic acid or triphenylphosphine.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the inhibition of phosphodiesterase III A (PDE3A), leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells . This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and cardiotonic effects .
Comparison with Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is unique due to its specific structure and properties. Similar compounds include:
Cilostazol: The parent compound, which is also a PDE3A inhibitor.
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione: A related compound with similar structural features.
These compounds share some pharmacological properties but differ in their specific chemical structures and effects.
Properties
Molecular Formula |
C29H34N6O4 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |
InChI Key |
GJXNGCFWGJQETE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


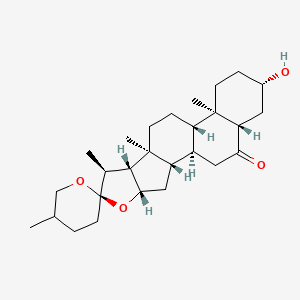

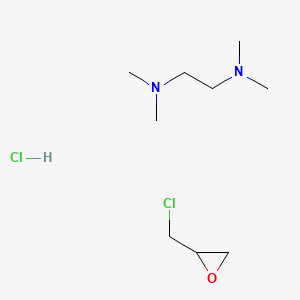
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
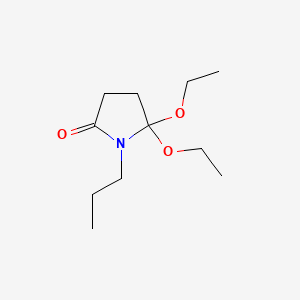
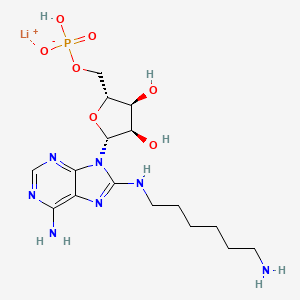


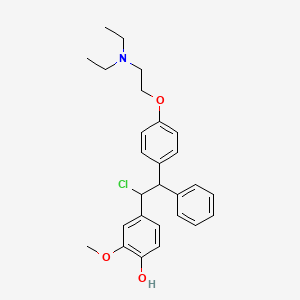
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
